molecular formula C19H18ClN3O4 B2926897 N-(4-chlorophenyl)-8-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide CAS No. 1351830-17-5

N-(4-chlorophenyl)-8-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide

Cat. No.: B2926897
CAS No.: 1351830-17-5
M. Wt: 387.82
InChI Key: XUIBSLJKBNLODU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chlorophenyl)-8-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a useful research compound. Its molecular formula is C19H18ClN3O4 and its molecular weight is 387.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(4-chlorophenyl)-4-methoxy-9-methyl-11-oxo-8-oxa-10,12-diazatricyclo[7.3.1.02,7]trideca-2(7),3,5-triene-13-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18ClN3O4/c1-19-15(17(24)21-11-5-3-10(20)4-6-11)16(22-18(25)23-19)13-9-12(26-2)7-8-14(13)27-19/h3-9,15-16H,1-2H3,(H,21,24)(H2,22,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUIBSLJKBNLODU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C(C(C3=C(O1)C=CC(=C3)OC)NC(=O)N2)C(=O)NC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18ClN3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-chlorophenyl)-8-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine-11-carboxamide is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound has the following chemical properties:

  • Molecular Formula : C19H18ClN3O4
  • Molecular Weight : 387.82 g/mol
  • Purity : Typically around 95%.

Structural Characteristics

The compound features a complex bicyclic structure that includes a benzoxadiazocine moiety. The presence of the 4-chlorophenyl group and the methoxy substituent are crucial for its biological activity.

Anticancer Properties

Research indicates that compounds similar to N-(4-chlorophenyl)-8-methoxy-2-methyl-4-oxo-3,4,5,6-tetrahydro-2H-2,6-methano-1,3,5-benzoxadiazocine have demonstrated significant anticancer properties. For instance:

  • Mechanism of Action : The compound may inhibit cell proliferation by inducing apoptosis in cancer cells through interactions with specific signaling pathways .

Case Study: In Vitro Studies

A study evaluated the cytotoxic effects of various benzoxadiazocine derivatives on cancer cell lines. The results showed that compounds with similar structural features to N-(4-chlorophenyl)-8-methoxy-2-methyl-4-oxo exhibited IC50 values ranging from 1.61 µg/mL to 1.98 µg/mL against different tumor cell lines, indicating potent anticancer activity .

CompoundCell LineIC50 (µg/mL)
Compound AA-4311.61 ± 1.92
Compound BJurkat1.98 ± 1.22

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Similar compounds have shown effectiveness against various bacterial strains.

The antimicrobial activity is hypothesized to arise from the compound's ability to disrupt bacterial cell membranes and inhibit essential metabolic pathways.

Neuroprotective Effects

Recent studies suggest that derivatives of this compound may possess neuroprotective effects, potentially beneficial in treating neurodegenerative diseases.

Research Findings

In animal models, compounds related to N-(4-chlorophenyl)-8-methoxy-2-methyl-4-oxo have shown a reduction in neuroinflammation and neuronal cell death.

Drug Development Potential

Given its diverse biological activities, N-(4-chlorophenyl)-8-methoxy-2-methyl-4-oxo is being explored as a lead compound in drug development for:

  • Cancer therapeutics
  • Antimicrobial agents
  • Neuroprotective drugs

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.